Cas no 2732245-24-6 (tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate)
![tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate structure](https://ja.kuujia.com/scimg/cas/2732245-24-6x500.png)
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate 化学的及び物理的性質
名前と識別子
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- 2732245-24-6
- EN300-37151594
- tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate
-
- インチ: 1S/C12H12Cl2IN3O2/c1-12(2,3)20-7(19)5-18-4-6(15)8-9(18)10(13)17-11(14)16-8/h4H,5H2,1-3H3
- InChIKey: VIGZHVHZWKJXKF-UHFFFAOYSA-N
- ほほえんだ: IC1=CN(C2C(=NC(=NC=21)Cl)Cl)CC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 426.93513g/mol
- どういたいしつりょう: 426.93513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37151594-0.1g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 0.1g |
$829.0 | 2023-07-10 | ||
Enamine | EN300-37151594-0.25g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 0.25g |
$867.0 | 2023-07-10 | ||
Enamine | EN300-37151594-0.5g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 0.5g |
$905.0 | 2023-07-10 | ||
Enamine | EN300-37151594-5.0g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 5.0g |
$2732.0 | 2023-07-10 | ||
Enamine | EN300-37151594-0.05g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 0.05g |
$792.0 | 2023-07-10 | ||
Enamine | EN300-37151594-2.5g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 2.5g |
$1848.0 | 2023-07-10 | ||
Enamine | EN300-37151594-10.0g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 10.0g |
$4052.0 | 2023-07-10 | ||
Enamine | EN300-37151594-1.0g |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate |
2732245-24-6 | 1.0g |
$943.0 | 2023-07-10 |
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetateに関する追加情報
tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate: A Comprehensive Overview
The compound tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate, with the CAS number NO2732245-24-6, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their potential in drug discovery and development.
The structure of this compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring. The presence of substituents such as chlorine and iodine atoms at specific positions on the pyrrolopyrimidine ring suggests that this compound may exhibit unique electronic and steric properties. These properties are often exploited in the design of bioactive molecules with potential therapeutic applications.
Recent studies have highlighted the importance of pyrrolopyrimidine derivatives in targeting various biological pathways associated with diseases such as cancer and inflammatory disorders. For instance, research has shown that certain pyrrolopyrimidine analogs can act as potent inhibitors of kinases, which are enzymes that play critical roles in cell signaling and proliferation. The substitution pattern in tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate may enhance its binding affinity to specific kinase targets, making it a promising candidate for further investigation in drug development.
In addition to its potential therapeutic applications, this compound is also of interest in synthetic organic chemistry due to its complex structure and the challenges involved in its synthesis. The synthesis of such molecules often requires multi-step processes involving advanced techniques such as coupling reactions and stereochemical control. Researchers have developed various strategies to synthesize similar compounds, including the use of microwave-assisted synthesis and catalytic methods to improve efficiency and yield.
The presence of an acetate group attached to the pyrrolopyrimidine core in this compound suggests that it may undergo further chemical transformations or serve as an intermediate in more complex syntheses. Acetate groups are commonly used as protecting groups or as part of functionalization strategies in organic synthesis.
From an analytical standpoint, the characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow for precise determination of the molecular structure and confirmation of the substitution pattern on the pyrrolopyrimidine ring.
In terms of stability and storage, compounds like tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate are generally stable under normal conditions but may require protection from light and moisture to prevent degradation. Proper storage is essential to maintain their integrity for use in research or industrial applications.
The growing interest in pyrrolopyrimidine derivatives has led to increased research into their biological activities and mechanisms of action. For example, studies have shown that certain analogs can modulate cellular pathways involved in apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels), both of which are critical processes in cancer progression.
In conclusion, tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate represents a valuable addition to the arsenal of compounds being explored for their potential therapeutic benefits. Its unique structure and substituent pattern make it a compelling target for further research into its biological activities and applications in drug discovery.
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